4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a complex organic compound characterized by the presence of bromine, fluorine, and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the reaction of 4-bromo-1H-pyrazole with 2-fluorobenzyl bromide and 4-fluorobenzene under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and catalysts like palladium.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or nickel, along with bases such as potassium carbonate, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-Bromo-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: The compound is explored for its use in the development of advanced materials, including organic semiconductors and liquid crystals.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-fluorobiphenyl
- 4-Bromo-1-fluoro-2-nitrobenzene
- 4-Fluorobenzyl bromide
Uniqueness
Compared to similar compounds, 4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to its specific combination of bromine, fluorine, and pyrazole groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H14BrF3N2 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
4-bromo-3,5-bis(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H14BrF3N2/c23-20-21(14-5-9-17(24)10-6-14)27-28(13-16-3-1-2-4-19(16)26)22(20)15-7-11-18(25)12-8-15/h1-12H,13H2 |
InChI Key |
CMXFGXRNYJWYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.